molecular formula C24H21NO5 B12202411 (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12202411
M. Wt: 403.4 g/mol
InChI Key: AOUAAKHSRLNYRT-XKZIYDEJSA-N
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Description

The compound (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a heterocyclic molecule featuring a fused furo-benzoxazinone core. Key structural elements include:

  • 4-Methoxyphenethyl substituent: A lipophilic side chain at the 8-position, which may enhance membrane permeability and modulate receptor binding .
  • Furo[2,3-f][1,3]benzoxazin-3(2H)-one core: A bicyclic system combining furan and benzoxazinone moieties, contributing to rigidity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C24H21NO5/c1-27-17-6-4-16(5-7-17)10-11-25-14-20-21(29-15-25)9-8-19-23(26)22(30-24(19)20)13-18-3-2-12-28-18/h2-9,12-13H,10-11,14-15H2,1H3/b22-13-

InChI Key

AOUAAKHSRLNYRT-XKZIYDEJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan derivatives and benzoxazinone precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the double bonds or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydro derivatives. Substitution reactions can introduce new functional groups onto the aromatic rings, leading to a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research may focus on its effects on cellular pathways and its potential as an anti-inflammatory or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 8-[2-(4-Methoxyphenyl)ethyl], 2-(furan-2-ylmethylidene) ~C₂₅H₂₂N₂O₅ ~454.46 Enhanced lipophilicity from methoxy group; furan may improve metabolic stability .
(2Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene) analog () 8-[2-(4-Fluorophenyl)ethyl], 2-(pyridin-4-ylmethylidene) C₂₈H₂₇FN₂O₅ 490.53 Fluorine atom increases electronegativity, potentially enhancing target binding; pyridine improves solubility .
(2Z)-2-(3,4-Dimethoxybenzylidene)-8-(pyridin-3-ylmethyl) analog () 8-(pyridin-3-ylmethyl), 2-(3,4-dimethoxybenzylidene) C₂₇H₂₅N₃O₅ 483.51 Dimethoxy groups increase steric bulk and lipophilicity; pyridylmethyl may aid in metal coordination .
(2Z)-8-(2,3-Dihydro-1,4-benzodioxin-6-yl) analog () 8-(benzodioxin-6-yl), 2-(pyridin-4-ylmethylidene) C₂₄H₁₈N₂O₅ 414.41 Benzodioxin enhances aromatic stacking; lower molecular weight may improve bioavailability .

Key Findings:

Substituent Effects on Lipophilicity :

  • The 4-methoxyphenethyl group in the target compound confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the fluorophenyl analog () exhibits higher polarity due to the electronegative fluorine atom .
  • The dimethoxybenzylidene group () significantly increases lipophilicity, which could enhance CNS penetration but reduce aqueous solubility .

Electronic and Steric Modifications: Pyridinyl substituents () introduce basic nitrogen atoms, facilitating hydrogen bonding and ionic interactions. The furan group in the target compound may instead prioritize metabolic resistance due to its aromatic stability .

Synthetic Routes: Cyclization reactions in dioxane with KOH () are common for constructing the furo-benzoxazinone core. Modifications at the 2- and 8-positions are achieved via aldol condensation (for methylidene groups) and alkylation (for ethyl substituents) .

Natural product-inspired substituents (e.g., benzodioxin in ) may align with plant-derived bioactive compounds, as seen in studies on insecticidal activity () .

Structural and Crystallographic Insights

The SHELX software suite () is widely used for crystallographic refinement of similar compounds. For instance, the pyridinylmethylene analog () likely employed SHELXL for resolving Z/E configurations and hydrogen-bonding networks . The target compound’s stereochemistry at the 2Z position could be similarly validated using these methods.

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